molecular formula C11H12N2O3 B13922533 7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone

7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone

Cat. No.: B13922533
M. Wt: 220.22 g/mol
InChI Key: BFWQBUPMYVPKMJ-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl, methoxy, and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted quinoxalinones with different functional groups.

Scientific Research Applications

7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-3-methoxy-8-methyl-2(1H)-quinoxalinone stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

7-(hydroxymethyl)-3-methoxy-8-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C11H12N2O3/c1-6-7(5-14)3-4-8-9(6)13-10(15)11(12-8)16-2/h3-4,14H,5H2,1-2H3,(H,13,15)

InChI Key

BFWQBUPMYVPKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C(=N2)OC)CO

Origin of Product

United States

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